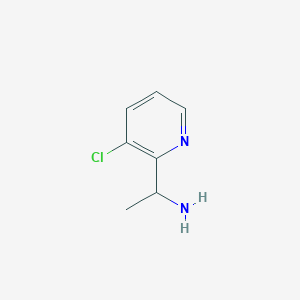

1-(3-Chloropyridin-2-yl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

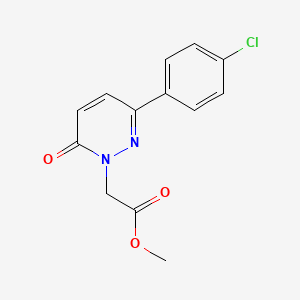

Vue d'ensemble

Description

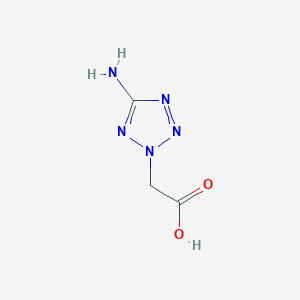

1-(3-Chloropyridin-2-yl)ethylamine is a chemical compound with the molecular formula C7H9ClN2. It has a molecular weight of 156.61 .

Synthesis Analysis

The synthesis of this compound involves several steps. In one study, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another method for synthesizing chlorantraniliprole, which involves this compound, has been patented .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 .Chemical Reactions Analysis

One study reported the sequential conversion of 1-(pyridin-2-yl)ethylamine to 1-(pyridin-2-yl)-N-((4 R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Role in Ethylene Biosynthesis and Senescence Inhibition

Research has highlighted the importance of compounds structurally related to 1-(3-Chloropyridin-2-yl)ethylamine in the inhibition of ethylene biosynthesis, a crucial process in plant aging and senescence. Polyamines, for instance, have been shown to inhibit ethylene production from methionine by targeting the ACC synthase activity and the conversion of ACC to ethylene, thus delaying the senescence in oat leaves (Fuhrer, Kaur-Sawhney, Shih, & Galston, 1982). This finding suggests potential agricultural applications in enhancing crop shelf life and reducing post-harvest losses.

Inhibition of Corrosion in Metals

This compound and its derivatives have been found to play a significant role in the field of corrosion science. Cadmium(II) Schiff base complexes derived from similar pyridinyl compounds have demonstrated notable corrosion inhibition properties on mild steel surfaces treated with hydrochloric acid, as evidenced by electrochemical and microscopic analyses (Das et al., 2017). This application is particularly relevant in materials science and engineering, offering a pathway to enhancing the durability and lifespan of metal-based structures and components.

Synthetic Chemistry and Catalysis

The compound has been implicated in the synthesis of complex molecules through its involvement in catalytic and synthetic processes. For example, it has been utilized in the chemical activation of alkoxyamines, leading to bond homolysis crucial for various synthetic applications (Audran et al., 2013). Such reactions are fundamental in organic synthesis, providing pathways to novel materials and pharmaceuticals.

Pharmaceutical Research and Development

Compounds structurally related to this compound have been explored for their binding affinity and biological activity, leading to the discovery of potential therapeutic agents. For instance, certain polyamines and Schiff base complexes have been evaluated for their antimicrobial activity and sigma receptor binding, which could inform the development of new drugs with applications in cancer therapy and neurodegenerative diseases (de Costa et al., 1992).

Environmental Science and Water Treatment

The analysis of aliphatic amines, including derivatives of this compound, in wastewater and surface water highlights the compound's relevance in environmental monitoring and pollution control. Techniques involving derivatization and gas chromatography-mass spectrometry have been employed to detect these amines at sub-ppb levels, emphasizing their importance in assessing and managing environmental health (Sacher, Lenz, & Brauch, 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of chlorantraniliprole , a potent and selective activator of the insect ryanodine receptor .

Mode of Action

In the context of its use in the synthesis of chlorantraniliprole, it can be inferred that it contributes to the overall mode of action of the resulting compound .

Biochemical Pathways

Given its role in the synthesis of chlorantraniliprole , it can be inferred that it indirectly influences the pathways associated with the insect ryanodine receptor .

Result of Action

Considering its role in the synthesis of chlorantraniliprole , it can be inferred that it contributes to the overall effects of the resulting compound .

Action Environment

Such factors could potentially affect the synthesis processes in which this compound is involved .

Propriétés

IUPAC Name |

1-(3-chloropyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNYOSWQUKAKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)

![2-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2555871.png)